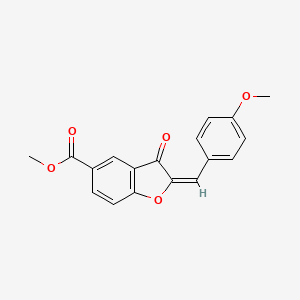
(E)-Methyl-2-(4-Methoxybenzyliden)-3-oxo-2,3-dihydrobenzofuran-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is an organic compound belonging to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzylidene group and a carboxylate ester
Wissenschaftliche Forschungsanwendungen
(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
Target of Action
The primary target of this compound is the CYP1A family of enzymes , which are associated with the development of human carcinomas . The compound has been reported to show strong inhibitory effects on these enzymes .
Mode of Action
The compound interacts with its target, the CYP1A enzymes, by inhibiting their action . This inhibition could potentially prevent the carcinogenesis associated with these enzymes
Biochemical Pathways
The compound’s interaction with the CYP1A enzymes affects the metabolic activation of chemical carcinogens, particularly those linked to lung cancer . By inhibiting these enzymes, the compound may disrupt the enzyme’s ability to oxidize highly toxic compounds, such as polycyclic aromatic hydrocarbons (PAHs), to their carcinogenic derivatives .
Result of Action
The inhibition of the CYP1A enzymes by this compound could potentially prevent carcinogenesis . This suggests that the compound may have anti-cancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(4-methoxybenzylidene)-1-benzosuberone
- (E)-2-(4-dimethylaminobenzylidene)-1-benzosuberone
- (E)-2-(4-methoxybenzylidene)cyclopentanone
Uniqueness
(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-13-6-3-11(4-7-13)9-16-17(19)14-10-12(18(20)22-2)5-8-15(14)23-16/h3-10H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBCTXMTRVPDRE-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)
![N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride](/img/structure/B2482311.png)
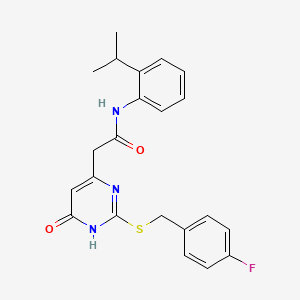
![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2482315.png)
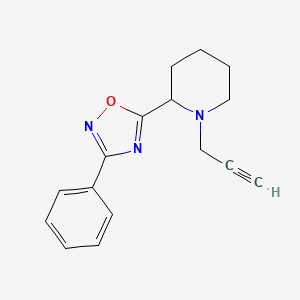
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)
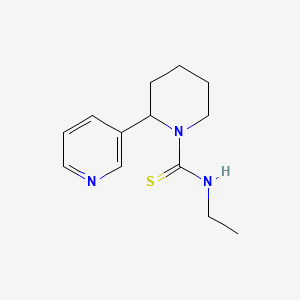
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)
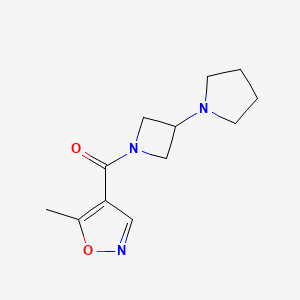
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)
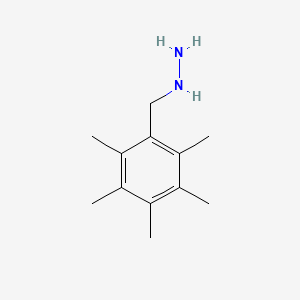
![1-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-phenylurea](/img/structure/B2482328.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)
